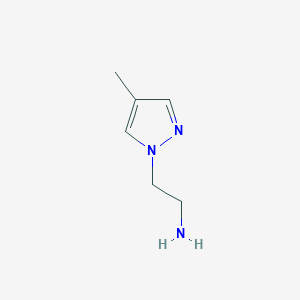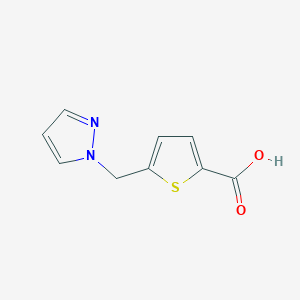
Dihidrocloruro de 3-Piperazin-1-ilpiridazina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Piperazin-1-ylpyridazine dihydrochloride: is a chemical compound with the molecular formula C₈H₁₄Cl₂N₄ It is a derivative of pyridazine, featuring a piperazine ring attached to the pyridazine core
Aplicaciones Científicas De Investigación
Chemistry: 3-Piperazin-1-ylpyridazine dihydrochloride is used as an intermediate in the synthesis of various organic compounds
Biology: In biological research, this compound is used to study the interactions of piperazine derivatives with biological targets. It serves as a model compound to understand the behavior of similar structures in biological systems.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural properties make it a candidate for the design of drugs targeting specific receptors or enzymes.
Industry: In the industrial sector, 3-Piperazin-1-ylpyridazine dihydrochloride is used in the production of specialty chemicals and as a building block for more complex chemical entities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Piperazin-1-ylpyridazine dihydrochloride typically involves the reaction of pyridazine derivatives with piperazine. One common method includes the nucleophilic substitution reaction where a halogenated pyridazine reacts with piperazine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-80°C to ensure optimal yield.
Industrial Production Methods: In an industrial setting, the production of 3-Piperazin-1-ylpyridazine dihydrochloride may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters can further enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified by introducing various substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Halogenated reagents, nucleophiles, solvents like ethanol or methanol, temperatures ranging from 50-80°C.
Major Products:
Oxidation: Formation of oxidized derivatives with additional functional groups.
Reduction: Formation of reduced derivatives with simplified structures.
Substitution: Formation of substituted derivatives with varied functional groups attached to the piperazine ring.
Mecanismo De Acción
The mechanism of action of 3-Piperazin-1-ylpyridazine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can form hydrogen bonds and other interactions with these targets, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound.
Comparación Con Compuestos Similares
Piperazine: A simpler structure with similar reactivity but lacking the pyridazine core.
Pyridazine: The core structure without the piperazine ring, used in various chemical syntheses.
Piperazine derivatives: Compounds with different substituents on the piperazine ring, offering varied biological activities.
Uniqueness: 3-Piperazin-1-ylpyridazine dihydrochloride is unique due to the combination of the piperazine ring and the pyridazine core. This dual structure provides a versatile platform for chemical modifications and the development of new compounds with diverse applications in research and industry.
Propiedades
IUPAC Name |
3-piperazin-1-ylpyridazine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4.2ClH/c1-2-8(11-10-3-1)12-6-4-9-5-7-12;;/h1-3,9H,4-7H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGGXFAZMLILKDT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NN=CC=C2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50592288 |
Source


|
| Record name | 3-(Piperazin-1-yl)pyridazine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50592288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90434-90-5 |
Source


|
| Record name | 3-(Piperazin-1-yl)pyridazine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50592288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![[(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B1319224.png)
![2-[3-(difluoromethyl)-1H,4H,5H,6H-cyclopenta[c]pyrazol-1-yl]acetic acid](/img/structure/B1319227.png)



